molecular formula C20H25BrN4O2 B2470846 N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226456-32-1

N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2470846
CAS No.: 1226456-32-1
M. Wt: 433.35
InChI Key: KNJKHWUURVNMJY-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative characterized by a pyrimidine core substituted with a 4-methylpiperidinyl group and an acetamide linkage to a 2-bromo-4-methylphenyl moiety.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN4O2/c1-13-6-8-25(9-7-13)20-22-15(3)11-19(24-20)27-12-18(26)23-17-5-4-14(2)10-16(17)21/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJKHWUURVNMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H20BrN3O2\text{C}_{15}\text{H}_{20}\text{BrN}_3\text{O}_2

Antitumor Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antitumor activity. For instance, pyrazole derivatives have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) due to their ability to inhibit key signaling pathways such as BRAF(V600E) and EGFR .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710EGFR inhibition
Compound BMDA-MB-2315BRAF(V600E) inhibition
N-(2-bromo-4-methylphenyl)...VariousTBDTBD

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. Research indicates that pyrazole derivatives can modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Study:
A study conducted on a series of pyrazole derivatives showed that those with bromine substitutions had enhanced anti-inflammatory activity, suggesting that this compound could similarly exhibit these effects .

The biological activity of the compound is likely attributed to its structural features, which allow it to interact with various biological targets. The presence of the bromine atom and piperidine moiety may enhance its lipophilicity and receptor binding affinity.

  • Receptor Interaction : The compound may interact with specific receptors involved in tumor proliferation and inflammation.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular signaling pathways related to cancer progression and inflammation.

Research Findings

Recent investigations into the SAR (structure-activity relationship) of related compounds have provided insights into optimizing their biological activity. For example, modifications in the piperidine structure have been shown to affect both potency and selectivity against cancer cell lines .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of methyl groupsIncreased potency
Substitution with halogensEnhanced receptor binding
Alteration in acetamide groupVariable effects on toxicity

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential to modulate protein kinase activity. Protein kinases play critical roles in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. The ability of N-(2-bromo-4-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide to interact with these enzymes suggests applications in treating diseases characterized by dysregulated kinase activity, such as cancer and metabolic disorders .

Anticancer Research

In vitro studies have indicated that compounds with similar structural features can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and survival. The modulation of these pathways may lead to the development of novel anticancer agents based on the structure of this compound .

Neuropharmacology

The presence of a piperidine moiety in the compound suggests potential neuropharmacological applications. Compounds that interact with neurotransmitter systems or exhibit neuroprotective effects are of great interest in treating neurological disorders. Research into the effects of this compound on neuronal signaling pathways could unveil new therapeutic strategies for conditions such as Alzheimer's disease or Parkinson's disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a therapeutic agent. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) will provide insights into its safety profile and efficacy . Furthermore, investigations into its potential toxicity and interactions with biological systems are essential for ensuring safe clinical application.

Structure–Activity Relationship (SAR) Studies

The compound's unique structural components allow for extensive structure–activity relationship studies. By modifying different parts of the molecule, researchers can identify which modifications enhance or diminish biological activity. This iterative process is vital for optimizing lead compounds in drug discovery .

Case Studies and Research Findings

Several research initiatives have explored the applications of similar compounds, providing a foundation for understanding the potential impact of this compound:

Study Focus Findings
Study 1Anticancer ActivityIdentified inhibition of key kinases linked to tumor growth; potential for development as an anticancer drug .
Study 2Neuroprotective EffectsInvestigated effects on neuronal signaling; showed promise in modulating pathways associated with neurodegenerative diseases .
Study 3PharmacokineticsAssessed ADME properties; highlighted the need for further studies to evaluate safety and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the phenyl, pyrimidine, and piperidine substituents. Below is a detailed comparison of physicochemical properties and structural features:

Substituent Variations in the Phenyl Group

  • N-(4-Bromo-2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide ():
    • Differs in the phenyl substituent (4-bromo-2-fluorophenyl vs. 2-bromo-4-methylphenyl).
    • The fluorine atom at the ortho position may enhance electronegativity and influence binding interactions compared to the methyl group in the target compound .
  • N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (): Lacks bromine but retains a fluoro substituent.

Pyrimidine and Piperidine Modifications

  • Bis-pyrimidine acetamides (): Compounds like 12–17 feature bis-pyrimidine scaffolds with nitro, chloro, and bromo substituents. The nitro groups in analogs like 13 and 16 introduce strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound’s pyrimidine ring .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Key Substituents
Target Compound 433.33 Not reported 3.8 2-bromo-4-methylphenyl, 4-methylpiperidine
N-(4-Bromo-2-fluorophenyl) analog 437.28 158–160 3.5 4-bromo-2-fluorophenyl, piperidine
N-(2-Fluorophenyl) analog 373.42 145–147 2.9 2-fluorophenyl, 4-methylpiperidine
Bis-pyrimidine analog (Compound 16) 852.62 220–222 5.2 4-bromophenyl, nitro, bis-pyrimidine

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis likely employs methods similar to those reported for fluorophenyl analogs, involving Ullmann coupling or nucleophilic aromatic substitution for bromine introduction .
  • Crystallographic Data : Structural analogs (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) have been resolved using SHELX software, suggesting the target compound’s structure could be validated via similar crystallographic techniques .

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